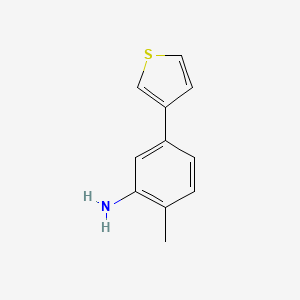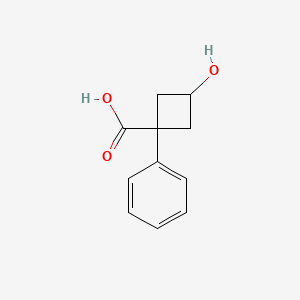![molecular formula C9H18N2O3 B1400174 L-Valine, N-[(2S)-2-amino-1-oxobutyl]- CAS No. 1814938-33-4](/img/structure/B1400174.png)
L-Valine, N-[(2S)-2-amino-1-oxobutyl]-
概要
説明
L-Valine, N-[(2S)-2-amino-1-oxobutyl]- is a derivative of the essential amino acid L-valine. L-valine is one of the branched-chain amino acids (BCAAs), which are crucial for protein synthesis and various metabolic functions in the body. This compound plays a significant role in various biological processes and has numerous applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
L-Valine, N-[(2S)-2-amino-1-oxobutyl]- can be synthesized through several methods. One common approach involves the use of microbial fermentation. Microbial cells, such as Corynebacterium glutamicum, are engineered to produce L-valine through fermentation processes . This method is advantageous due to its efficiency and scalability for industrial production.
Industrial Production Methods
Industrial production of L-valine typically involves fermentation using genetically modified strains of microorganisms. These strains are optimized to enhance the yield of L-valine. The fermentation process is followed by purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
L-Valine, N-[(2S)-2-amino-1-oxobutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-valine can lead to the formation of keto acids, while reduction can produce amino alcohols .
科学的研究の応用
L-Valine, N-[(2S)-2-amino-1-oxobutyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: It plays a crucial role in protein synthesis and metabolic pathways.
Medicine: It is used in the formulation of nutritional supplements and therapeutic agents.
Industry: It is used in the production of animal feed additives, cosmetics, and pharmaceuticals .
作用機序
The mechanism of action of L-Valine, N-[(2S)-2-amino-1-oxobutyl]- involves its role as a precursor in protein synthesis. It is incorporated into proteins during translation, contributing to the structure and function of various proteins. Additionally, it activates specific signaling pathways, such as the PI3K/Akt1 pathway, which is involved in cell growth and metabolism .
類似化合物との比較
L-Valine, N-[(2S)-2-amino-1-oxobutyl]- can be compared with other branched-chain amino acids, such as L-leucine and L-isoleucine. While all three are essential amino acids and share similar metabolic pathways, L-valine is unique in its specific role in stimulating glucagon-like peptide 1 (GLP-1) secretion, which is important for glucose homeostasis . Other similar compounds include DL-valine and D-valine, which differ in their chirality and biological activity .
Conclusion
L-Valine, N-[(2S)-2-amino-1-oxobutyl]- is a versatile compound with significant importance in various fields of science and industry. Its unique properties and wide range of applications make it a valuable subject of study and utilization.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-6(10)8(12)11-7(5(2)3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNCGOGRKDPFHC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)




